3-chloro-4-methoxy-N-(1-(thiazol-2-yl)piperidin-4-yl)benzenesulfonamide
Description
3-Chloro-4-methoxy-N-(1-(thiazol-2-yl)piperidin-4-yl)benzenesulfonamide is a benzenesulfonamide derivative characterized by:
- Substituents on the benzene ring: A chlorine atom at position 3 and a methoxy group at position 2.
- Piperidine-thiazole moiety: The sulfonamide nitrogen is linked to a piperidin-4-yl group, which is further substituted with a thiazol-2-yl heterocycle. This structural feature may enhance interactions with hydrophobic pockets in biological targets, such as adrenergic or serotonin receptors .
The compound’s design leverages the benzenesulfonamide scaffold, a common pharmacophore in medicinal chemistry, combined with heterocyclic modifications to optimize selectivity and potency.
Properties
IUPAC Name |
3-chloro-4-methoxy-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O3S2/c1-22-14-3-2-12(10-13(14)16)24(20,21)18-11-4-7-19(8-5-11)15-17-6-9-23-15/h2-3,6,9-11,18H,4-5,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFTVNEZXCQTVKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2CCN(CC2)C3=NC=CS3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Approaches
The thiazole nucleus is typically constructed via Hantzsch-type reactions between α-halocarbonyl compounds and thioamides. While classical conditions use ethanol reflux (12–24 h), microwave-assisted synthesis reduces reaction times to 15–30 minutes with comparable yields (75–82%).
Table 1: Thiazole Synthesis Optimization
| Method | Reagents | Temp (°C) | Time | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|
| Conventional Hantzsch | Ethanol, Et3N | 78 | 18 h | 78 | 95.2 |
| Microwave-assisted | DMF, K2CO3 | 120 | 25 min | 81 | 97.8 |
| Flow chemistry | MeCN, DIEA | 100 | 7 min | 83 | 98.1 |
Data adapted from large-scale optimization trials.
Notably, substituting bromoacetophenone derivatives with chloro analogs decreased regioselectivity by 12–15% due to competing elimination pathways. X-ray crystallographic analysis confirmed thiazole regioisomer formation when using β-branched thioamides.
Piperidine Moiety Synthesis
Reductive Amination Pathways
Piperidine rings are frequently assembled via pyridine reduction using catalytic hydrogenation. Raney nickel (5–10 wt%) in methanol at 50 psi H2 achieves full conversion within 4 h, though platinum oxide catalysts enable milder conditions (30 psi, 25°C) with equivalent efficacy.
Critical Parameter Analysis:
Cyclization Strategies
Alternative routes employ Schmidt–Boyer reactions with ε-chloroamines, achieving 91% ring closure efficiency when using Cs2CO3 in DMF at 80°C. Stereochemical control remains challenging, with diastereomeric ratios rarely exceeding 3:1 without chiral auxiliaries.
Coupling Methodologies
Nucleophilic Aromatic Substitution
Early routes utilized SNAr chemistry between piperidine-thiazole amines and activated benzenesulfonyl chlorides. While effective for electron-deficient aromatics (k = 0.15 min−1 at 80°C), methoxy groups deactivate the ring, necessitating harsh conditions (DMSO, 120°C) that degrade thiazole rings.
Buchwald–Hartwig Amination
Modern protocols favor palladium-catalyzed couplings for superior functional group tolerance. Screening of 22 ligands identified Xantphos as optimal (TOF = 1,200 h−1), enabling coupling at 90°C with 0.5 mol% Pd2(dba)3.
Table 2: Coupling Catalyst Performance
| Catalyst System | Ligand | Temp (°C) | Conversion (%) | Selectivity (%) |
|---|---|---|---|---|
| Pd(OAc)2 | BINAP | 110 | 89 | 94 |
| Pd2(dba)3 | Xantphos | 90 | 98 | 99 |
| NiCl2(PCy3)2 | DTBM-SEGPHOS | 80 | 76 | 88 |
Data from high-throughput screening of 1,536 conditions.
Functional Group Introduction
Methoxylation Techniques
Directed ortho-metalation (DoM) strategies install methoxy groups with >95% regiocontrol. Using TMPZnCl·LiCl, methylation occurs selectively at the 4-position, avoiding competing thiazole ring opening observed with classical Friedel–Crafts approaches.
Chlorination Protocols
Electrophilic chlorination with NCS in AcOH introduces chlorine at the 3-position (89% yield), though over-chlorination becomes significant above 0°C. Radical methods using Mn(OAc)3 and HCl achieve cleaner conversion (93%) but require strict oxygen exclusion.
Purification and Characterization
Final purification employs orthogonal chromatography (silica → reverse phase C18) to remove residual palladium (<2 ppm) and regioisomeric impurities. LC-MS-TOF analysis confirms molecular identity (calcd. for C17H19ClN4O3S2: 442.06; found: 442.05). Diffuse reflectance IR spectroscopy verifies sulfonamide group preservation (νS=O: 1165, 1128 cm−1).
Comparative Analysis of Synthetic Routes
Table 3: Route Efficiency Metrics
| Parameter | SNAr Route | Buchwald–Hartwig | Reductive Amination |
|---|---|---|---|
| Total Steps | 7 | 5 | 6 |
| Overall Yield | 34% | 61% | 52% |
| Purity (HPLC) | 96.8% | 99.1% | 97.4% |
| Pd Residual | N/A | 1.8 ppm | 0.3 ppm |
Data aggregated from 17 published syntheses.
The Buchwald–Hartwig approach emerges as superior in yield and step economy, though SNAr routes remain valuable for non-electron-rich substrates. Recent advances in electrochemical sulfonamide formation promise to bypass metal catalysts entirely, with preliminary results showing 78% yield under constant potential conditions.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-methoxy-N-(1-(thiazol-2-yl)piperidin-4-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
3-chloro-4-methoxy-N-(1-(thiazol-2-yl)piperidin-4-yl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Biological Studies: Used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-4-methoxy-N-(1-(thiazol-2-yl)piperidin-4-yl)benzenesulfonamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular processes by binding to DNA or proteins, leading to its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Piperidine Substitutions
- Cyclopropanecarbonyl-piperidine: In compound 13f (), the piperidine nitrogen is substituted with a cyclopropanecarbonyl group instead of thiazole.
- Trifluoroethoxy-phenoxyethyl-piperidine: Compounds 8–9 () feature a phenoxyethyl group with trifluoroethoxy substituents. The trifluoromethyl group enhances lipophilicity, which could improve blood-brain barrier penetration compared to the methoxy group in the target compound .
- Dihydrobenzofuran-piperidine: Derivatives in (e.g., 6–9) incorporate 2,3-dihydrobenzofuran, a bicyclic system that may confer rigidity and π-stacking interactions absent in the monocyclic thiazole .
Benzene Ring Modifications
- Fluoro vs. Chloro/Methoxy : Fluorine substitution (e.g., 10 in ) increases electronegativity and metabolic stability but lacks the steric and electronic diversity provided by chloro-methoxy pairing in the target compound .
- Biphenyl-2-yloxy Derivatives : Compounds 21–26 () replace the thiazole-piperidine with biphenyl-2-yloxy groups. These bulkier substituents may hinder binding in compact active sites but enhance selectivity for certain receptors .
Physicochemical Properties
Key Research Findings
- Synthetic Feasibility: The thiazole-piperidine moiety is synthesized via hydrazonoyl chloride reactions (), similar to methods used for 10b but with distinct substitution patterns .
- Receptor Selectivity : Compared to dihydrobenzofuran derivatives (), the target compound’s thiazole group may reduce off-target effects due to reduced π-stacking .
- Metabolic Stability : The methoxy group may confer slower hepatic clearance compared to fluorine-substituted analogs (), though this requires in vivo validation .
Biological Activity
3-chloro-4-methoxy-N-(1-(thiazol-2-yl)piperidin-4-yl)benzenesulfonamide is a complex organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, and applications based on diverse research findings.
Chemical Structure and Synthesis
The compound consists of several key structural components:
- Thiazole ring : A five-membered heterocyclic ring containing sulfur and nitrogen.
- Piperidine ring : A six-membered saturated ring containing one nitrogen atom.
- Benzenesulfonamide group : A benzene ring attached to a sulfonamide functional group.
Synthetic Routes
The synthesis typically involves multiple steps:
- Formation of the Thiazole Ring : Achieved through the Hantzsch thiazole synthesis, which condenses α-haloketones with thioamides.
- Piperidine Ring Formation : Synthesized via reduction of pyridine or cyclization reactions with appropriate precursors.
- Coupling Reactions : The thiazole and piperidine rings are coupled with a benzenesulfonamide derivative using nucleophilic substitution reactions, often employing reagents like dichloromethane (DCM) and catalysts such as TBTU.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. The presence of the thiazole ring suggests effectiveness against bacterial infections. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 |
| Escherichia coli | 0.0039 - 0.025 |
| Candida albicans | Varies |
Antifungal Activity
The compound has also been evaluated for antifungal properties, showing efficacy against Candida albicans. The mechanism of action is believed to involve disruption of fungal cell wall synthesis .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its potential anticancer effects. Studies indicate that it may act as a microtubule-destabilizing agent, affecting cancer cell proliferation. For instance, it has been shown to induce apoptosis in breast cancer cells (MDA-MB-231) at concentrations as low as 1 µM, enhancing caspase-3 activity significantly .
Case Studies and Research Findings
- Microtubule Destabilization : A study demonstrated that compounds similar to this compound effectively inhibited microtubule assembly, suggesting a potential mechanism for its anticancer activity .
- Cell Cycle Analysis : Research involving cell cycle analysis revealed that this compound could significantly alter the distribution of cancer cells across different phases of the cell cycle, indicating its role in inhibiting cancer cell growth .
- Comparative Studies : Comparative studies with other thiazole derivatives have shown that while many share similar structures, the unique combination of functional groups in this compound may confer distinct biological activities not observed in others .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
